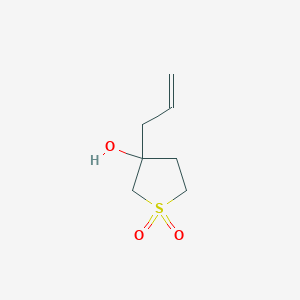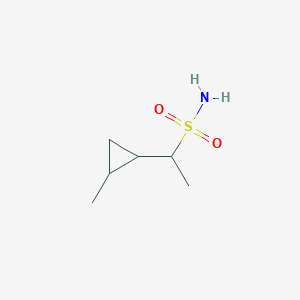
1-(3-aminopropyl)-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)-1H-indole-5-carboxamide is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of an indole ring substituted with an aminopropyl group and a carboxamide group.
準備方法
The synthesis of 1-(3-aminopropyl)-1H-indole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of indole-5-carboxylic acid with 3-aminopropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(3-Aminopropyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the aminopropyl group, leading to the formation of corresponding oxides or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions at the indole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed depend on the specific reagents and reaction conditions used.
科学的研究の応用
1-(3-Aminopropyl)-1H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions of indole derivatives with biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of indole-based drugs.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
作用機序
The mechanism of action of 1-(3-aminopropyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes that are involved in various biological processes. For example, it may interact with serotonin receptors or other neurotransmitter receptors in the brain, leading to modulation of neurotransmitter signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
1-(3-Aminopropyl)-1H-indole-5-carboxamide can be compared with other similar compounds, such as:
1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but differs in the heterocyclic ring structure. It is used in the synthesis of pH-sensitive polymers and has applications in material science.
(3-Aminopropyl)triethoxysilane: This compound contains an aminopropyl group attached to a silane moiety. It is commonly used in surface functionalization and the preparation of silsesquioxanes.
3-Aminopropanol: This compound has a similar aminopropyl group but lacks the indole ring. It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
The uniqueness of this compound lies in its indole ring structure, which imparts specific biological and chemical properties that are distinct from other similar compounds.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
1-(3-aminopropyl)indole-5-carboxamide |
InChI |
InChI=1S/C12H15N3O/c13-5-1-6-15-7-4-9-8-10(12(14)16)2-3-11(9)15/h2-4,7-8H,1,5-6,13H2,(H2,14,16) |
InChIキー |
ADRBNMQDVXZVET-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CCCN)C=C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


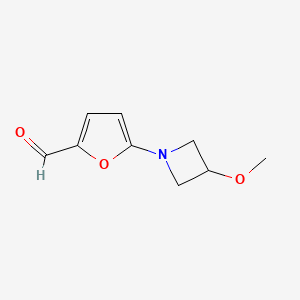

![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)

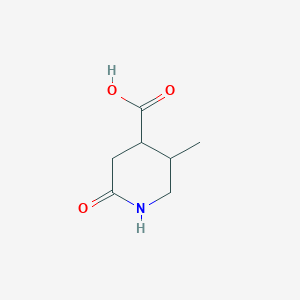
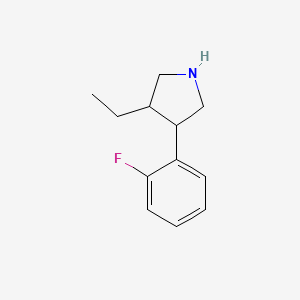

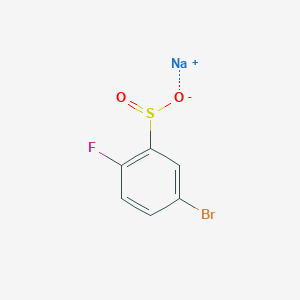


![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
